3-hydroxy-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
3-hydroxy-N-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-31-21-11-10-20(24-25-21)26-32(29,30)17-8-6-16(7-9-17)23-22(28)18-12-14-4-2-3-5-15(14)13-19(18)27/h2-13,27H,1H3,(H,23,28)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCZJUPBZFCCID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-hydroxy-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide, also known by its CAS number 447430-31-1, is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C22H18N4O5S
- Molecular Weight : 446.47 g/mol
- Structure : The compound features a naphthalene core with hydroxyl and sulfamoyl functional groups that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with cellular pathways involved in cancer progression. Preliminary studies suggest that it may act as an inhibitor of histone deacetylases (HDACs), which are crucial for regulating gene expression linked to cell cycle control and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines.
Table 1: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | Induction of apoptosis |
| MCF-7 (Breast) | 12.0 | HDAC inhibition |
| HeLa (Cervical) | 8.7 | Cell cycle arrest at G2/M phase |
| HCT116 (Colorectal) | 9.5 | Synergistic effects with cisplatin |
The compound's ability to induce apoptosis was confirmed through annexin V-FITC assays, showing increased annexin V-positive cells in treated groups compared to controls.
Synergistic Effects
In combination therapies, particularly with cisplatin, the compound demonstrated enhanced cytotoxicity. This suggests a potential for use in combination regimens to overcome resistance mechanisms commonly seen in cancer treatments.
Table 2: Synergistic Effects with Cisplatin
| Treatment Combination | Inhibition Rate (%) |
|---|---|
| Cisplatin (2.5 µM) | 26.98 ± 2.84 |
| Compound Alone (2.5 µM) | 0.53 ± 2.17 |
| Cisplatin + Compound (2.5 µM each) | 50.81 ± 1.35 |
Case Study 1: Breast Cancer Model
In a recent study involving MDA-MB-231 breast cancer cells, the compound was shown to induce cell cycle arrest and apoptosis through modulation of key proteins involved in the apoptotic pathway, including p21 and caspase-3 . The results highlighted its potential as part of a therapeutic strategy against aggressive breast cancers.
Case Study 2: Lung Cancer Sensitization
Another investigation focused on non-small cell lung cancer (NSCLC) models demonstrated that the compound could sensitize cells to conventional chemotherapeutics like cisplatin, enhancing overall treatment efficacy . This was attributed to the compound's ability to inhibit HDACs, leading to increased expression of pro-apoptotic factors.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, molecular weights, and applications of the target compound with analogs:
Key Differences and Implications
- Sulfamoyl vs. Sulfamoyl groups are common in enzyme inhibitors (e.g., sulfonamide drugs), suggesting possible biological activity.
- Methoxy-Pyridazine Substituent : The 6-methoxypyridazine moiety in the target compound may improve metabolic stability and electronic effects compared to methoxy-phenyl groups in analogs like CAS 21889-27-0. Quantum chemical studies on similar naphthalene-carboxamides show that substituent position (para vs. meta) alters intramolecular hydrogen bonding and electronic structure .
- Molecular Weight and Solubility : The target compound’s higher molecular weight (~500 vs. ~279 for 4-methylphenyl analog) could reduce solubility but enhance binding affinity in biological systems.
Research Findings
- Electronic Effects : In 3-hydroxy-N-phenyl-naphthalene-2-carboxamide derivatives, para-substituents on the phenyl ring stabilize intramolecular hydrogen bonds between the carboxamide and hydroxy groups, affecting reactivity and interaction with targets .
- The methoxy group in the target’s pyridazine may similarly optimize interactions.
- Dye Applications: Azo-containing analogs (e.g., CAS 21889-27-0) are used in textiles and inks due to vibrant color stability , whereas the target’s lack of an azo group suggests non-dye applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-hydroxy-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide, and what key reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step pathways, including:
- Sulfamoyl coupling : Reaction between 6-methoxypyridazine-3-amine and 4-chlorosulfonylphenyl intermediates under anhydrous conditions (e.g., DMF, 0–5°C) .
- Azo bond formation : Diazotization of aromatic amines followed by coupling with hydroxylated naphthalene derivatives, requiring pH control (pH 8–9) and low temperatures (−5 to 5°C) .
- Carboxamide linkage : Amide bond formation using coupling agents like HATU or DCC in aprotic solvents (e.g., THF) with catalytic DMAP .
- Critical Conditions : Temperature control during diazotization, solvent purity for sulfamoyl coupling, and stoichiometric ratios of coupling agents to prevent side reactions .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : - and -NMR to verify proton environments and carbon frameworks, focusing on aromatic regions (δ 6.5–8.5 ppm) and amide protons (δ 10–12 ppm) .
- HPLC-PDA : Purity assessment using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities (<0.5% threshold) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular weight (e.g., [M+H] at m/z 505.12) .
Advanced Research Questions
Q. In studies reporting contradictory bioactivity data for this compound, what methodological variables could account for discrepancies?
- Key Variables :
- Solvent Systems : DMSO concentration (>0.1% can induce cytotoxicity) and aqueous solubility limitations (use of surfactants like Tween-80) .
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) and incubation times (24h vs. 48h) may alter IC values .
- Protein Binding : Serum protein interactions (e.g., albumin) in in vitro assays can reduce effective compound concentration .
Q. What computational modeling approaches predict binding affinity with protein targets, and how do they compare with empirical data?
- Recommended Methods :
- Molecular Docking : AutoDock Vina or Glide for preliminary binding mode analysis (focus on sulfamoyl and carboxamide interactions) .
- MD Simulations : GROMACS/AMBER for stability assessment of ligand-receptor complexes over 100 ns trajectories .
- Validation : Compare computational ΔG values with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data. Discrepancies >1.5 kcal/mol warrant re-evaluation of force fields .
Q. How can solubility and bioavailability be optimized without compromising pharmacological activity?
- Strategies :
- Prodrug Design : Phosphonooxy or acetylated derivatives to enhance aqueous solubility while retaining target affinity .
- Nanoformulation : Encapsulation in PLGA nanoparticles (particle size <200 nm) for sustained release .
- Salt Formation : Hydrochloride or sodium salts to improve crystallinity and dissolution rates .
Q. What are critical considerations for designing SAR studies on derivatives of this compound?
- SAR Framework :
- Systematic Modifications : Vary substituents on the pyridazine ring (e.g., methoxy → ethoxy) and naphthalene hydroxyl position .
- Control Compounds : Include analogs lacking the sulfamoyl group to isolate its contribution to target binding .
- Assay Standardization : Use consistent enzymatic assays (e.g., kinase inhibition) with Z’ factor >0.5 to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
